8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfanyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine ring, introduction of the sulfanyl and phenoxy groups, and subsequent functionalization to introduce the hydroxyl groups.
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of Sulfanyl and Phenoxy Groups: The sulfanyl group can be introduced via nucleophilic substitution reactions, while the phenoxy group can be added through etherification reactions.
Functionalization to Introduce Hydroxyl Groups: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as hydrogen peroxide or other mild oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfanyl and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting or modifying their activity. The phenoxy group can also participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2-chlorobenzyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-11-5-3-4-6-14(11)29-9-12(25)7-23-15-16(22(2)18(28)21-17(15)27)20-19(23)30-10-13(26)8-24/h3-6,12-13,24-26H,7-10H2,1-2H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUZNNZDKAPPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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